molecular formula C15H13IN2O4 B14948852 2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B14948852
M. Wt: 412.18 g/mol
InChI Key: BAEZAYUIJYYADV-CAOOACKPSA-N
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Description

2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse chemical and biological activities

Preparation Methods

The synthesis of 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-hydroxy-3-iodo-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.

Chemical Reactions Analysis

2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The presence of iodine and methoxy groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic and electronic properties.

    Biology: The compound exhibits potential as an antimicrobial and anticancer agent. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: Due to its biological activity, the compound is being investigated for its therapeutic potential in treating infections and cancer.

    Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments. The compound forms a protective layer on the metal surface, preventing corrosion.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that interfere with the function of enzymes and other proteins. In antimicrobial applications, it disrupts the cell membrane and inhibits essential metabolic processes. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide include:

    4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but lacks the iodine atom, which may affect its biological activity and chemical reactivity.

    2-hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide:

    4-hydroxy-N’-[(2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a hydroxyl group in the ortho position, which can influence its coordination chemistry and biological activity.

The uniqueness of 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide lies in the presence of the iodine atom and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H13IN2O4

Molecular Weight

412.18 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13IN2O4/c1-22-13-7-9(6-11(16)14(13)20)8-17-18-15(21)10-4-2-3-5-12(10)19/h2-8,19-20H,1H3,(H,18,21)/b17-8+

InChI Key

BAEZAYUIJYYADV-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)I)O

Origin of Product

United States

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